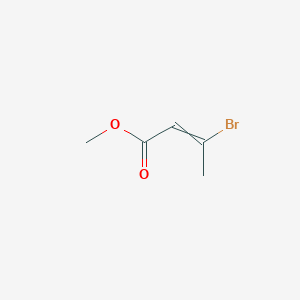
Methyl 3-bromobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromobut-2-enoate is an organic compound with the molecular formula C5H7BrO2 It is a brominated ester that features a double bond and a bromine atom attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-bromobut-2-enoate can be synthesized through several methods. One common approach involves the bromination of methyl crotonate. The reaction typically uses bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromobut-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and other nucleophiles are commonly used in substitution reactions.
Electrophiles: Hydrogen halides and halogens are used in addition reactions.
Bases: Strong bases like sodium hydroxide (NaOH) are used in elimination reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted esters can be formed.
Addition Products: Dihalogenated or halogenated esters are typical products of addition reactions.
Elimination Products: Alkenes are the primary products of elimination reactions.
Scientific Research Applications
Methyl 3-bromobut-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification due to its reactive bromine atom.
Material Science: It is utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of methyl 3-bromobut-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the molecule make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Methyl 2-bromobut-2-enoate: Similar in structure but with the bromine atom at a different position.
Methyl 4-bromobut-2-enoate: Another brominated ester with a different carbon chain length and position of the bromine atom.
Uniqueness: Methyl 3-bromobut-2-enoate is unique due to its specific reactivity profile, which makes it suitable for selective chemical transformations. Its position of the bromine atom and the double bond allows for unique reaction pathways compared to its isomers and other brominated esters .
Properties
CAS No. |
55651-37-1 |
|---|---|
Molecular Formula |
C5H7BrO2 |
Molecular Weight |
179.01 g/mol |
IUPAC Name |
methyl 3-bromobut-2-enoate |
InChI |
InChI=1S/C5H7BrO2/c1-4(6)3-5(7)8-2/h3H,1-2H3 |
InChI Key |
JPLHFWSHCZVVDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















